Cas no 2228544-67-8 (2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine)

2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine
- EN300-2002545
- 2228544-67-8
-
- インチ: 1S/C9H10F2N2O/c1-14-7-2-6(3-13-4-7)8(12)5-9(8,10)11/h2-4H,5,12H2,1H3
- InChIKey: YGDMZUJWMDFLLM-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1C=NC=C(C=1)OC)N)F
計算された属性
- せいみつぶんしりょう: 200.07611927g/mol
- どういたいしつりょう: 200.07611927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 48.1Ų
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002545-0.5g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 0.5g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-2002545-1.0g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 1g |
$1643.0 | 2023-05-26 | ||
Enamine | EN300-2002545-0.25g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 0.25g |
$1513.0 | 2023-09-16 | ||
Enamine | EN300-2002545-5g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 5g |
$4764.0 | 2023-09-16 | ||
Enamine | EN300-2002545-1g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 1g |
$1643.0 | 2023-09-16 | ||
Enamine | EN300-2002545-0.1g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 0.1g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-2002545-5.0g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 5g |
$4764.0 | 2023-05-26 | ||
Enamine | EN300-2002545-10.0g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 10g |
$7065.0 | 2023-05-26 | ||
Enamine | EN300-2002545-0.05g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 0.05g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-2002545-2.5g |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine |
2228544-67-8 | 2.5g |
$3220.0 | 2023-09-16 |
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amineに関する追加情報
2,2-Difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine
The compound 2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine (CAS No. 2228544-67-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives, which are known for their unique electronic properties and structural rigidity. The molecule features a cyclopropane ring substituted with two fluorine atoms at the 2-position and an amino group attached to the 1-position. Additionally, the 5-methoxypyridin-3-yl group is attached to the same 1-position of the cyclopropane ring, introducing aromaticity and potential for hydrogen bonding interactions.
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry due to their ability to modulate molecular geometry and enhance drug-like properties. The presence of fluorine atoms in this compound further enhances its lipophilicity, which is a critical factor in drug design for improving bioavailability. The 5-methoxypyridinyl group contributes electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biological systems.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery programs targeting various therapeutic areas. For instance, its structural features make it a candidate for inhibiting enzymes involved in metabolic pathways or modulating receptor activities. Recent research has explored its ability to interact with G-protein coupled receptors (GPCRs), which are key targets for treating conditions such as cardiovascular diseases and central nervous system disorders.
The synthesis of 2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. The construction of the cyclopropane ring is typically achieved through methods such as Simmons-Smith cyclopropanation or transition-metal-catalyzed reactions. The introduction of the fluorine atoms at the 2-position requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted byproducts.
In terms of chemical stability, this compound exhibits moderate stability under standard laboratory conditions. However, it is sensitive to strong nucleophiles and bases, which can lead to ring-opening reactions under certain conditions. This property makes it essential to handle the compound with care during storage and experimentation.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular structure, purity, and crystalline properties, which are crucial for quality control in pharmaceutical development.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve yield and reduce costs. Additionally, efforts are being made to explore its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are vital for determining its suitability as a drug candidate.
In conclusion, 2,2-difluoro-1-(5-methoxypyridin-3-yl)cyclopropan-1-amine (CAS No. 2228544-67-8) represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure and functional groups make it a compelling target for further research in medicinal chemistry and materials science.
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